1-[(4-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the benzyl groups: The 4-chlorobenzyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its triazole ring is known for its stability and ability to participate in various chemical reactions, while the benzyl groups enhance its lipophilicity and potential biological activity.
Properties
Molecular Formula |
C17H14ClFN4O |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-5-1-13(2-6-14)10-23-11-16(21-22-23)17(24)20-9-12-3-7-15(19)8-4-12/h1-8,11H,9-10H2,(H,20,24) |
InChI Key |
ZDBDEUNCFLMRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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